molecular formula C22H25N3O2S B459761 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445268-86-0

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459761
CAS No.: 445268-86-0
M. Wt: 395.5g/mol
InChI Key: ZCOMMKPWMRMUIK-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound featuring a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a quinoline derivative under acidic or basic conditions.

    Substitution Reactions: Introduction of the ethoxyphenyl and ethyl groups can be performed via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (e.g., an acid chloride or ester) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities due to its structural similarity to other bioactive thienoquinoline derivatives.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thienoquinoline derivatives have shown efficacy.

Industry

In industry, the compound’s properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thienoquinoline core.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets, altering their activity, and thereby modulating physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]quinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which have a quinoline core but lack the thieno ring.

    Thiophene Derivatives: Compounds such as thiophene itself or more complex derivatives like suprofen.

Uniqueness

What sets 3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide apart is its specific combination of functional groups and the thienoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-amino-N-(2-ethoxyphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-3-13-9-10-16-14(11-13)12-15-19(23)20(28-22(15)25-16)21(26)24-17-7-5-6-8-18(17)27-4-2/h5-8,12-13H,3-4,9-11,23H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOMMKPWMRMUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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